Piperidine, 1-(5-phenylpentyl)-

Beschreibung

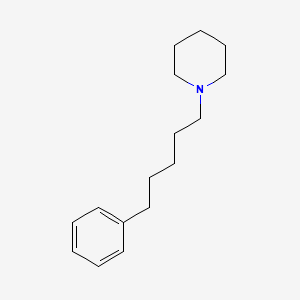

Structure

3D Structure

Eigenschaften

CAS-Nummer |

146403-57-8 |

|---|---|

Molekularformel |

C16H25N |

Molekulargewicht |

231.38 g/mol |

IUPAC-Name |

1-(5-phenylpentyl)piperidine |

InChI |

InChI=1S/C16H25N/c1-4-10-16(11-5-1)12-6-2-7-13-17-14-8-3-9-15-17/h1,4-5,10-11H,2-3,6-9,12-15H2 |

InChI-Schlüssel |

MRACOXALPXCQLZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)CCCCCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

N-Alkylation with 5-Phenylpentyl Halides

The most straightforward method involves direct N-alkylation of piperidine with 5-phenylpentyl bromide or chloride. This approach leverages the nucleophilicity of the secondary amine in piperidine, which reacts with alkyl halides under basic conditions.

Reaction Conditions :

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous solvents (e.g., dichloromethane, tetrahydrofuran).

- Temperature : Room temperature to reflux (40–80°C).

- Reaction Time : 12–24 hours.

Procedure :

- Piperidine is dissolved in anhydrous dichloromethane.

- 5-Phenylpentyl bromide (or chloride) is added dropwise, followed by K₂CO₃.

- The mixture is stirred under inert atmosphere (N₂ or Ar) and heated to reflux if necessary.

- The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.

Yield : Moderate to high (50–80%), depending on steric hindrance from the phenylpentyl group.

Grignard Reaction with 5-Phenylpentyl Bromide

For enhanced regioselectivity and reactivity, Grignard reagents can be employed. This method is particularly useful when steric bulk complicates direct alkylation.

Reaction Conditions :

- Grignard Reagent : Prepared from 5-phenylpentyl bromide and magnesium in diethyl ether.

- Solvent : Anhydrous diethyl ether or tetrahydrofuran.

- Temperature : 0–25°C (controlled addition).

Procedure :

- Magnesium turnings are activated with iodine in diethyl ether.

- 5-Phenylpentyl bromide is added slowly, maintaining reflux.

- Piperidine hydrochloride (as a salt to stabilize the Grignard) is added dropwise.

- The reaction is quenched with 5% HCl, and the product is extracted and purified.

Yield : High (75–95%) for sterically accessible substrates, though lower for bulkier groups.

Reductive Amination

This method involves reductive amination of piperidine with 5-phenylpentanal, enabling control over stereochemistry and functional groups.

Reaction Conditions :

- Reductant : Sodium triacetoxyborohydride (NaBH(OAc)₃) or lithium aluminum hydride (LiAlH₄).

- Solvent : Dichloromethane or methanol.

- Catalyst : Optional (e.g., acetic acid).

Procedure :

- 5-Phenylpentanal is synthesized via oxidation of 5-phenylpentanol (e.g., using Dess-Martin periodinane).

- Piperidine and the aldehyde are mixed with NaBH(OAc)₃ in dichloromethane.

- The reaction is stirred at room temperature, filtered, and purified.

Yield : Moderate (50–70%), limited by aldehyde availability and competing side reactions.

Multi-Step Synthesis via Protection/Deprotection

For complex derivatives, protecting groups (e.g., tert-butoxycarbonyl (BOC)) are used to prevent undesired side reactions.

Reaction Conditions :

- Protection : BOC anhydride in dichloromethane with DMAP.

- Alkylation : 5-Phenylpentyl bromide with K₂CO₃.

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane.

Procedure :

- Piperidine is protected as its BOC carbamate.

- The protected piperidine undergoes alkylation with 5-phenylpentyl bromide.

- BOC is removed with TFA, yielding the free amine.

Yield : Cumulative yield of 40–60%, depending on protection/deprotection efficiency.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Piperidin, 1-(5-Phenylpentyl)-, hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von Piperidinderivaten beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So wurde gezeigt, dass Piperidinderivate wichtige Signalwege wie NF-κB und PI3K/Akt regulieren, die an der Entstehung von Krebs beteiligt sind. Diese Verbindungen können in Krebszellen über Caspase-abhängige Wege Apoptose induzieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Piperidine derivatives, including 1-(5-phenylpentyl)-, exhibit a wide range of pharmacological activities:

- Anticancer Activity : Studies have shown that piperidine compounds can influence several signaling pathways associated with cancer progression. They have demonstrated efficacy against multiple cancer types, including breast, prostate, and ovarian cancers. The mechanisms include the activation of apoptosis pathways and inhibition of tumor growth through modulation of pathways like NF-κB and PI3K/Akt .

- Anti-diabetic Effects : Certain piperidine derivatives have been investigated for their potential to manage diabetes. For instance, voglibose is a noted anti-diabetic agent derived from piperidine .

- Antimicrobial Properties : Piperidine compounds are reported to possess antimicrobial activities against various bacterial strains. Research indicates that specific derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

- Anti-inflammatory and Analgesic Effects : Piperidine derivatives have shown promise in treating inflammatory conditions and pain management. They are being explored as potential treatments for chronic pain and inflammatory diseases .

Therapeutic Applications

The therapeutic applications of piperidine, 1-(5-phenylpentyl)- extend across various medical fields:

| Application | Specific Uses | Examples of Derivatives |

|---|---|---|

| Cancer Treatment | Chemotherapy agents | Piperine, Piperidine derivatives |

| Diabetes Management | Anti-diabetic medications | Voglibose |

| Pain Relief | Analgesics | Meperidine |

| Psychiatric Disorders | Antipsychotic medications | Pimozide, Pipotiazine |

| Antimicrobial Agents | Treatment for bacterial infections | Various synthetic derivatives |

Case Studies and Research Findings

Several case studies highlight the effectiveness of piperidine derivatives in clinical settings:

- A study published in Frontiers in Pharmacology discusses the anticancer properties of piperidine compounds, emphasizing their ability to induce apoptosis in cancer cells through specific molecular pathways. This research supports the use of these compounds in developing novel cancer therapies .

- Another review article outlines the multifaceted pharmacological actions of piperidine derivatives, indicating their potential roles in treating various diseases, including Alzheimer's disease through compounds like donepezil .

- Research conducted on synthetic piperidine derivatives reveals their varying degrees of antimicrobial activity against pathogens like E. coli and S. aureus, showcasing their potential as new antibiotics .

Wirkmechanismus

The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . These compounds can induce apoptosis in cancer cells through caspase-dependent pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Substituent Length and Aromaticity

- 1-(4-Phenylbutyl)piperidine : A shorter alkyl chain (butyl vs. pentyl) reduces lipophilicity and may decrease membrane permeability compared to the 5-phenylpentyl derivative. This analog is associated with opioid receptor binding in fentanyl-related compounds .

- 1-(Phenylethyl)piperidine : The phenylethyl group (two carbons) is a key feature in fentanyl analogs, where shorter chains enhance μ-opioid receptor affinity but increase metabolic instability .

- 1-(Cyclohexyl)piperidine : Cyclohexyl substitution, as in phencyclidine (PCP), introduces rigidity and alters CNS activity due to steric and conformational effects .

Heterocyclic Modifications

- 1-(p-Nitrophenyl)piperidine : The electron-withdrawing nitro group reduces the nitrogen’s basicity, weakening n→π* interactions and altering resonance stabilization compared to the phenylpentyl derivative .

- 1-(Trifluoroacetyl)piperidine : Acyl substitution decreases basicity (pKa ~2–3) versus alkyl-substituted piperidines (pKa ~10–11), impacting solubility and reactivity .

Bioactive Derivatives

- 1-[1-Oxo-3-(3,4-methylenedioxyphenyl)propanoyl]piperidine: Found in Piper nigrum, this natural derivative exhibits insecticidal activity due to its conjugated diene and methylenedioxyphenyl group .

- 1-(4-Hydroxy-3-methoxybenzyl)piperidine: A derivative of 1-deoxynojirimycin, this compound inhibits α-glucosidase (IC₅₀ = 0.207 mM), demonstrating how polar substituents enhance enzyme binding .

Electronic and Spectroscopic Properties

Basicity and Electron-Donating Effects

- Piperidino vs. Pyrrolidino Groups: The piperidino group is a weaker electron donor than pyrrolidino due to reduced nN→π* interactions, as shown by upfield shifts in $^{13}\text{C-NMR}$ (Δδ = 0.5–1.2 ppm for benzene ring carbons) .

- Substituent Effects : Electron-donating groups (e.g., methoxy) increase the nitrogen’s basicity, while electron-withdrawing groups (e.g., nitro, acyl) decrease it, altering reaction kinetics and binding affinities .

NMR Spectral Data

Pharmacological Profiles

- Opioid Receptor Modulation : 1-(5-Phenylpentyl)piperidine analogs are less potent than fentanyl (EC₅₀ ~0.1 nM) but show prolonged duration due to increased lipophilicity .

- CNS Activity: PCP analogs with cyclohexyl or thienyl groups exhibit stronger hallucinogenic effects (e.g., TCP) compared to phenylpentyl derivatives .

- Enzyme Inhibition : Hydrophilic substituents (e.g., hydroxyl, methoxy) enhance α-glucosidase inhibition (e.g., compound 6, IC₅₀ = 0.207 mM) by promoting hydrogen bonding .

Insecticidal and Antimicrobial Effects

- Piperine Derivatives : Natural 1-(1-oxo-3-phenylpropenyl)piperidines from Piper species disrupt insect nervous systems (LC₅₀ = 12–25 µg/mL) .

- Synergistic Formulations: Combining piperidine derivatives with curcuminoids amplifies insecticidal activity against Helope spp. via dual-channel neurotoxicity .

Solubility and Stability

- LogP Values : 1-(5-Phenylpentyl)piperidine has higher logP (~4.5) than 1-(phenylethyl)piperidine (logP ~3.2), favoring lipid membrane penetration but reducing aqueous solubility .

- Metabolic Stability : Longer alkyl chains reduce CYP450-mediated oxidation, prolonging half-life (t₁/₂ = 6–8 h vs. 2–3 h for shorter chains) .

Biologische Aktivität

Piperidine, 1-(5-phenylpentyl)- is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The specific derivative, 1-(5-phenylpentyl)-, features a phenylpentyl side chain that significantly influences its biological activity. The structural modifications in piperidine derivatives often enhance their interaction with biological targets, making them valuable in medicinal chemistry.

- Antimicrobial Activity : Piperidine derivatives have been studied for their antimicrobial properties. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit vital enzymatic processes, leading to bacterial death.

- Anticancer Properties : The compound has shown promise in cancer research. Studies indicate that piperidine derivatives can activate apoptotic pathways by modulating key signaling cascades such as NF-κB and PI3K/Akt. These pathways are crucial in regulating cell survival and proliferation in various cancer types, including breast and prostate cancers .

- Neuropharmacological Effects : Piperidine derivatives are also being explored for their effects on the central nervous system (CNS). They may act on neurotransmitter systems, potentially offering therapeutic effects for conditions such as depression and anxiety .

Table 1: Summary of Biological Activities of Piperidine, 1-(5-phenylpentyl)-

Case Studies

- Anticancer Study : A study conducted on the effects of piperidine derivatives on breast cancer cells demonstrated that treatment resulted in increased expression of p21 Waf1/Cip1, leading to cell cycle arrest and apoptosis. The study highlighted the role of the phosphatidylinositol-3-kinase/Akt pathway in mediating these effects .

- Antimicrobial Evaluation : In another investigation, piperidine derivatives were tested against a range of bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

- CNS Activity : Research utilizing computer-aided drug design identified several piperidine derivatives with potential CNS activity. These compounds were predicted to interact with various receptors involved in mood regulation, indicating their potential as antidepressants .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-phenylpentyl)piperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of piperidine derivatives typically involves alkylation of the piperidine core using halogenated phenylpentyl precursors. For example, reductive amination of 5-phenylpentanal with piperidine in the presence of sodium cyanoborohydride (NaBH3CN) is a common approach. Reaction conditions such as solvent polarity (e.g., methanol vs. dichloromethane), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants significantly impact yield and purity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to isolate the target compound .

Q. How is the structural characterization of 1-(5-phenylpentyl)piperidine validated in experimental settings?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming the structure. Key diagnostic signals include:

- 1H-NMR : A triplet for the benzylic protons adjacent to the phenyl group (~δ 2.5–3.0 ppm) and a multiplet for the piperidine ring protons (~δ 1.4–1.8 ppm).

- 13C-NMR : Distinct signals for the quaternary carbon in the piperidine ring (~δ 45–50 ppm) and aromatic carbons (~δ 125–140 ppm).

High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) further validate molecular composition .

Q. What are the recommended protocols for purifying 1-(5-phenylpentyl)piperidine from reaction mixtures?

- Methodological Answer : After synthesis, purification often involves:

- Liquid-liquid extraction : Using dichloromethane and water to remove polar byproducts.

- Chromatography : Flash column chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate from 9:1 to 7:3).

- Recrystallization : From ethanol or ethyl acetate to achieve >95% purity.

Monitoring via thin-layer chromatography (TLC) with UV visualization ensures removal of impurities .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl ring influence the biological activity of 1-(5-phenylpentyl)piperidine analogs?

- Methodological Answer : Substituents like halogens (e.g., 3-F, 4-Cl) or methoxy groups alter electron density and steric bulk, impacting receptor binding. For example:

- Electron-withdrawing groups (e.g., -F) : Increase metabolic stability but may reduce affinity for σ1 receptors.

- Electron-donating groups (e.g., -OCH3) : Enhance solubility but could induce conformational changes in the piperidine ring.

Comparative studies using radioligand binding assays (e.g., σ1 receptor affinity) and molecular docking simulations (e.g., AutoDock Vina) are recommended to quantify these effects .

Q. What strategies resolve contradictions in pharmacological data for 1-(5-phenylpentyl)piperidine derivatives across different assay systems?

- Methodological Answer : Discrepancies between in vitro (e.g., cell-based assays) and in vivo (e.g., rodent models) data may arise from differences in metabolism, blood-brain barrier penetration, or off-target effects. To address this:

- Metabolic profiling : Use LC-MS/MS to identify major metabolites and assess stability in liver microsomes.

- Pharmacokinetic studies : Measure plasma half-life (t1/2) and brain-to-plasma ratios via serial sampling.

- Selectivity panels : Screen against related receptors (e.g., NMDA, dopamine D2) to rule out off-target interactions .

Q. How can computational modeling optimize the design of 1-(5-phenylpentyl)piperidine derivatives for targeted drug discovery?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps, dipole moments) that correlate with bioavailability. Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over time, identifying critical binding residues. For example, MD trajectories of σ1 receptor complexes reveal stable hydrogen bonds between the piperidine nitrogen and Asp126 .

Q. What safety protocols are critical when handling 1-(5-phenylpentyl)piperidine in laboratory settings?

- Methodological Answer : Due to potential neurotoxicity (based on structural analogs like PCP):

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste disposal : Neutralize acidic/basic byproducts before disposal in certified containers.

Emergency procedures for spills (e.g., adsorption with vermiculite) and exposure (e.g., eye irrigation with saline) must be documented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.